molecular formula C12H9N3O B104195 2-(2-Hydroxyphenyl)-2h-benzotriazole CAS No. 10096-91-0

2-(2-Hydroxyphenyl)-2h-benzotriazole

Cat. No. B104195
CAS RN: 10096-91-0
M. Wt: 211.22 g/mol
InChI Key: FJGQBLRYBUAASW-UHFFFAOYSA-N
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Description

2-(2-Hydroxyphenyl)-2H-benzotriazole is a chemical compound that belongs to the category of ultraviolet (UV) stabilizers, which are widely used to protect plastics and other materials from UV-induced degradation. These stabilizers are particularly prominent in automotive coatings and are known for their effectiveness in absorbing UV radiation, thereby extending the life of the materials they protect .

Synthesis Analysis

The synthesis of 2-(2-Hydroxyphenyl)-2H-benzotriazole derivatives typically involves the diazotization of a nitroaniline derivative followed by reduction and cyclization. This process yields the desired products in moderate to good yields. For instance, the synthesis of 2-(2-hydroxy-5-methylphenyl)-benzotriazole was achieved by a continuous process over Pd/γ-Al2O3 in a fixed-bed reactor, demonstrating the importance of catalyst preparation and reaction optimization . Another approach involved a seven-step synthesis starting from o-nitroaniline, which was diazotized and then coupled with various phenols to produce different derivatives of the compound .

Molecular Structure Analysis

The molecular structure of 2-(2-Hydroxyphenyl)-2H-benzotriazole derivatives is characterized by the presence of a benzotriazole moiety and a hydroxyphenyl group. The intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom of the benzotriazole ring is believed to contribute to the high photostability of these compounds. X-ray analysis has shown that the introduction of bulky substituents can strengthen this intramolecular interaction, as evidenced by the shorter OH…N spacing in derivatives with ortho t-butyl substituents .

Chemical Reactions Analysis

The chemical reactivity of 2-(2-Hydroxyphenyl)-2H-benzotriazole derivatives allows them to form various complexes with metals, which can exhibit interesting properties such as anticancer activity. For example, complexes with metals like zinc, palladium, and platinum have been synthesized using 2-(2-hydroxy-5-methylphenyl)-benzotriazole as a ligand, and some of these complexes have shown significant growth inhibitory activity against cancer cell lines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2-Hydroxyphenyl)-2H-benzotriazole derivatives are closely related to their molecular structure. The absorption spectra of these compounds can be influenced by the presence of electron-donating or withdrawing groups, which affect the stability of the hydrogen-bonded structures. Photodegradation studies have indicated that unsubstituted derivatives are better photostabilizers compared to those with substituents . Additionally, the introduction of a second benzotriazole unit or a second hydrogen bonding hydroxyl group can significantly alter the absorption and fluorescence spectra .

Scientific Research Applications

UV Stabilizers in Plastics

2-(2-Hydroxyphenyl)-2h-benzotriazole is widely recognized for its role as an effective ultraviolet stabilizer, especially in plastics materials and automotive coatings. Its photophysics and photochemistry are extensively studied, highlighting its utility in protecting materials from UV light damage. This application is critical in various industries, notably in automotive coatings, where it ensures the longevity and appearance of the products (Crawford, 1999).

Ultraviolet Spectral Behavior in Polymers

Investigations into the ultraviolet spectral behavior of 2-(2-Hydroxyphenyl)-2h-benzotriazole in different solvents have provided insights into its effectiveness as a UV stabilizer. The influence of substituents on its UV absorption characteristics is of particular interest for applications in optical lens and other polymer-based industries. Its derivatives are being explored for enhancing UV protection in these contexts (Sustic et al., 1995).

Synthesis and Photochemical Behavior

The synthesis and photochemical behavior of 2-(2-Hydroxyphenyl)-2h-benzotriazole derivatives have been a subject of research, revealing various pathways and mechanisms. Understanding these aspects is crucial for developing new compounds with improved UV absorption and stabilization properties, beneficial for a range of industrial applications (Sustic & Vogl, 1995).

Environmental Presence and Impact

The presence of benzotriazoles, including 2-(2-Hydroxyphenyl)-2h-benzotriazole, in the environment, particularly in sediments and sewage sludge, has been reported. These compounds are used in various products like cosmetics and automotive components. The studies focus on their distribution, potential environmental impact, and methods for their determination, highlighting the need for monitoring and managing these chemicals in the environment (Zhang et al., 2011).

Biotransformation and Environmental Fate

The biotransformation of benzotriazoles, including 2-(2-Hydroxyphenyl)-2h-benzotriazole, in the environment is another area of research. Understanding their degradation mechanisms, particularly in wastewater treatment processes, is crucial for assessing their persistence and potential environmental impact. Studies have identified various transformation products and pathways, providing valuable insights for environmental risk assessment and management (Huntscha et al., 2014).

Future Directions

One study suggests that 2-(2-Hydroxyphenyl)-2h-benzotriazole may be a suitable candidate for radiopharmaceutical development due to its solid-state fluorescence .

properties

IUPAC Name

2-(benzotriazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c16-12-8-4-3-7-11(12)15-13-9-5-1-2-6-10(9)14-15/h1-8,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJGQBLRYBUAASW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2N=C3C=CC=CC3=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60877078
Record name 2-(2H-Benzotriazol-2-yl)-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60877078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Hydroxyphenyl)-2h-benzotriazole

CAS RN

10096-91-0
Record name 2-(2H-Benzotriazol-2-yl)-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60877078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(2'-Hydroxyphenyl)benzotriazoles are known as light stabilizers for plastics (U.S. Pat. No. 3,004,896, Heller et al., Oct. 17, 1961). One method of making these compounds involves reducing an azo compound with powdered zinc (U.S. Pat. No. 3,214,436, Boyle et al., Oct. 26, 1965) but this method presents a problem of separation of large amounts of zinc oxide from the product. Another method involves oxidizing a diaminohydroxyazobenzene to form a 5-amino-2-(2'-hydroxyphenyl)benzotriazole which must then be subjected to an undesirable diazotization step. It would be desirable to use the cheapest and most convenient reducing agent, hydrogen gas, but, unfortunately, instead of the desired benzotriazole, the usual products of catalytic hydrogenation of a nitrophenylazophenol are the corresponding o-phenylenediamine and o-aminophenol in nearly quantitative yield [W. F. Whitmore and A. J. Revukus, J. Am. Chem. Soc., 62, 1687 (1940)]. The present invention is based on the surprising discovery that in an alkaline medium, the catalytic hydrogenation does not produce the previously observed cleavage of azobenzene N=N bond but instead yields the desired 2-(hydroxyphenyl)benzotriazole.
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nitrophenylazophenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
161
Citations
JC Crawford - Progress in polymer science, 1999 - Elsevier
2(2-hydroxyphenyl)2H-benzotriazole ultraviolet stabilizers are now the most prominent and effective stabilizers for plastics materials, especially automotive coatings. This article …
Number of citations: 113 www.sciencedirect.com
AI Sustic - 1992 - search.proquest.com
2 (2-hydroxyphenyl) 2H-benzotriazole derivatives containing electron donating substituents on the benzotriazole ring have been synthesized such that films of the polymerizable …
Number of citations: 4 search.proquest.com
J Lucki, JF Rabek, B Rånby, BJ Qu, A Sustic, O Vogl - Polymer, 1990 - Elsevier
Films of low-density polyethylene (LDPE), high-density polyethylene (HDPE) and polypropylene (PP) have been surface photografted with different polymerizable 2-(2-hydroxyphenyl)…
Number of citations: 23 www.sciencedirect.com
S Li, W Bassett Jr, A Gupta, O Vogl - Journal of Macromolecular …, 1983 - Taylor & Francis
Benzotriazolization of 2,4-dihydroxyacetophenone and 2,4-dihydroxybenzophenone has given dibenzotriazolized products: 3,5- [di (2H-benzotriazole-2-yl)]2,4-dihydroxyacetophenone, …
Number of citations: 19 www.tandfonline.com
AD Scully, SW Bigger, KP Ghiggino, O Vogl - Journal of Photochemistry and …, 1991 - Elsevier
The temperature dependence of fluorescence from films of polymer-bound o-hydroxy-phenylbenzotriazole derivatives was investigated. The films exhibit a temperature-dependent red …
Number of citations: 11 www.sciencedirect.com
PM Gomez, L Hu, O Vogl - Polymer Bulletin, 1986 - Springer
Polycarbonates of Bisphenol A were prepared with 2 (2, 4-dihydroxyphenyl) 2H-4-hydroxybenzotriazole or 2 (2, 4-di-hydroxyphenyl) 2H-1,3-di (4-hydroxybenzotriazole) ultraviolet …
Number of citations: 15 link.springer.com
G Dal, S Wu, A Sustic, F Xi, O Vogl - Polymer Bulletin, 1988 - Springer
The absorption spectra of 2(2-hydroxyphenyl)2H-benzotriazoles derivatives substituted with electron-donating and withdrawing groups in various positions on the phenyl ring allowed to …
Number of citations: 4 link.springer.com
A Sustic, J Falcetta, C Smith, M Qin… - … Science, Part A, 1995 - Taylor & Francis
Ultraviolet spectra of a number of 2(2-hydroxyphenyl)2H-benzotriazoles were studied in nonpolar, polar, and hydrogen bonding solvents. The effect of substituents located in the 4-…
Number of citations: 3 www.tandfonline.com
L Stoeber, A Sustic, WJ Simonsick Jr, O Vogl - 2000 - Taylor & Francis
A number of 2(2-hydroxyphenyl)2H-benzotriazoles substituted in the 5-position with reactive hydroxyl and carboxyl groups have been synthesized. They include compounds with a tert …
Number of citations: 9 www.tandfonline.com
T Uesaka, T Ishitani, R Sawada, T Maeda, S Yagi - Dyes and Pigments, 2020 - Elsevier
A series of 2-(2-phenyl)benzotriazole derivatives having amino, N-methyl amino, and acetamido groups on the ortho position of the phenyl group were synthesized to elucidate the …
Number of citations: 12 www.sciencedirect.com

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